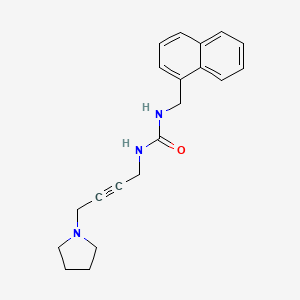
1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as "NUCB-1" and has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of NUCB-1 is not fully understood. However, studies have suggested that NUCB-1 may act by inhibiting the activity of various enzymes, including protein kinases and phosphodiesterases. Additionally, NUCB-1 has been shown to have significant anti-inflammatory and analgesic properties.
Biochemical and physiological effects:
NUCB-1 has been shown to have significant effects on the biochemical and physiological processes in the body. Studies have suggested that NUCB-1 may act by inhibiting the activity of various enzymes, including protein kinases and phosphodiesterases. Additionally, NUCB-1 has been shown to have significant anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NUCB-1 in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and analgesic properties, and its potential applications in drug discovery and medicinal chemistry. However, the limitations of using NUCB-1 in lab experiments include the complex synthesis process, the potential for toxicity, and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of NUCB-1. One potential direction is to further investigate its potential applications in drug discovery and medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of NUCB-1 and its effects on the body. Finally, studies are needed to investigate the potential for toxicity and side effects of NUCB-1.
Méthodes De Synthèse
The synthesis of NUCB-1 involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of naphthalene with benzyl chloride to form 1-(naphthalen-1-yl)methanol. This intermediate is then reacted with pyrrolidine and but-2-yn-1-ol to form the final product, NUCB-1. The synthesis of this compound requires expertise in organic chemistry and is not recommended for inexperienced chemists.
Applications De Recherche Scientifique
NUCB-1 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of NUCB-1 is in the field of medicinal chemistry. Studies have shown that NUCB-1 has the potential to act as a potent inhibitor of various enzymes, including protein kinases and phosphodiesterases. Additionally, NUCB-1 has been shown to have significant anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-12-3-4-13-23-14-5-6-15-23)22-16-18-10-7-9-17-8-1-2-11-19(17)18/h1-2,7-11H,5-6,12-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQGOOIJFNIDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


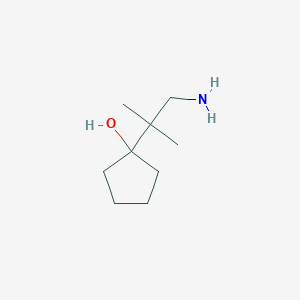
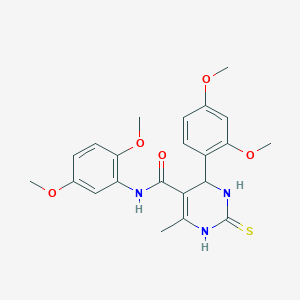
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2909378.png)
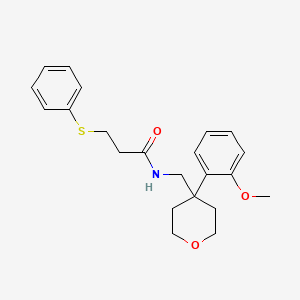
![2-[(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2909380.png)
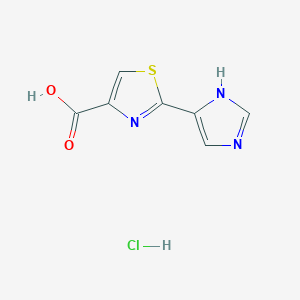
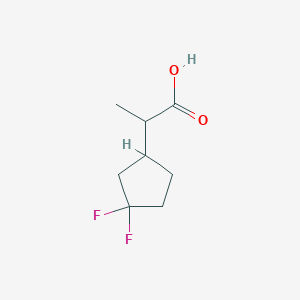
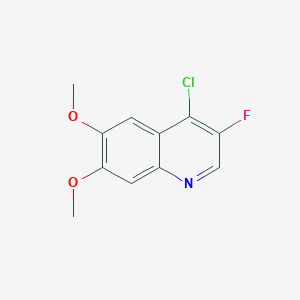
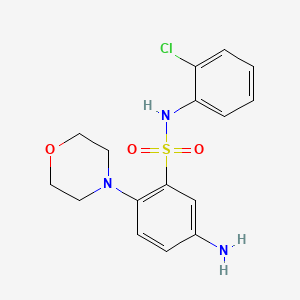
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)
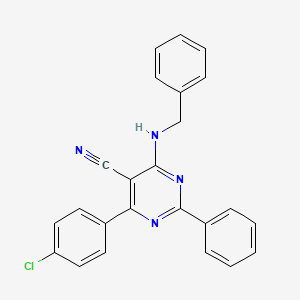
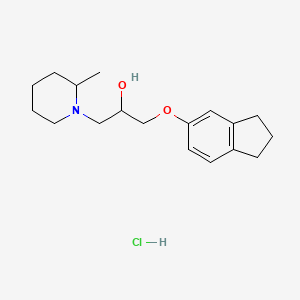
![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)